Teucrin A

描述

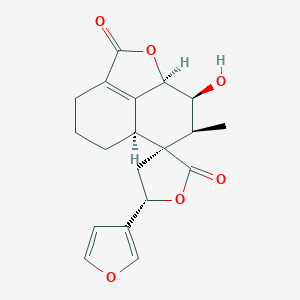

Teucrin A is a natural product found in Teucrium chamaedrys, Teucrium webbianum, and other organisms with data available.

作用机制

Target of Action

Teucrin A, a furan-containing diterpenoid found in the herb germander, primarily targets proteins in the body . It is metabolically activated by cytochrome P450 enzymes . The primary targets of this compound are proteins of mitochondrial and endoplasmic reticulum origin, as well as several cytosolic proteins . These proteins play major roles in gene expression, small molecule biochemistry, and cellular function and maintenance .

Mode of Action

This compound interacts with its targets through covalent modification . The compound is metabolically activated by cytochrome P450 enzymes into a reactive metabolite, the 1,4-enedial derivative of this compound . This metabolite can form adducts with proteins, particularly those containing lysine and cysteine residues .

Biochemical Pathways

The biochemical pathways affected by this compound involve lipid, amino acid, and drug metabolism . The compound’s interaction with its targets can influence these pathways, leading to changes in cellular function and maintenance .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolically activated by cytochrome P450 enzymes into a reactive metabolite . .

Result of Action

The action of this compound results in molecular and cellular effects. The compound’s interaction with its targets leads to changes in gene expression, small molecule biochemistry, and cellular function and maintenance . In addition, this compound is known for its hepatotoxicity in rodents and humans .

生化分析

Biochemical Properties

Teucrin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves several biochemical processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

Teucrin A is a neoclerodane diterpenoid primarily found in the plant Teucrium chamaedrys (germander). This compound has garnered attention due to its significant biological activities, particularly its hepatotoxic effects, antioxidant properties, and potential therapeutic applications. This article will explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a furan ring that is crucial for its biological activity. The molecular formula of this compound is , and it has been identified as a major component in the diterpenoid fraction of Teucrium species. Its structure contributes to both its therapeutic potential and its toxicity.

1. Hepatotoxicity

This compound is primarily noted for its hepatotoxic effects. Research indicates that it can induce liver damage at specific dosages. For instance, in animal studies:

- Acute Toxicity : At a dose of 150 mg/kg body weight (bw), this compound caused midzonal hepatic necrosis, comparable to higher doses of the acetone extract of Teucrium chamaedrys .

- Sub-chronic Toxicity : In a study involving rats, administration of hydroalcoholic extracts containing this compound showed that doses of 1400 mg/kg bw/day resulted in severe liver toxicity, including necrosis and hypertrophy of hepatocytes .

2. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant capacity was assessed using different assays, demonstrating that this compound can effectively inhibit lipid peroxidation and enhance cellular antioxidant defenses.

| Study | Method | Findings |

|---|---|---|

| DPPH Assay | Significant reduction in DPPH radical levels at concentrations above 10 µg/mL. | |

| ABTS Assay | High scavenging activity observed, comparable to standard antioxidants. |

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition at 50 µg/mL | |

| Candida albicans | Moderate activity at 100 µg/mL |

Case Studies

Several case studies have highlighted the adverse effects associated with the consumption of germander decoctions containing this compound:

- Case Study 1 : Two patients developed severe acute liver injury after consuming wild germander decoction. Analysis revealed elevated levels of this compound correlating with liver damage markers .

- Case Study 2 : An investigation into traditional versus modern decoction methods showed that variations in preparation could lead to differing levels of this compound and associated toxicity .

科学研究应用

Chemical Properties and Structure

Teucrin A has a molecular formula of and a molecular weight of 344 g/mol. Its structure features a furan ring, which is critical to its biological activity, particularly its hepatotoxic effects. Understanding the chemical properties of this compound is essential for evaluating its interactions with biological systems.

Pharmacological Implications

1. Hepatotoxicity Studies

This compound is well-documented for its hepatotoxic effects, which have been observed in both rodent models and human cases. Research indicates that the compound can cause liver damage through metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive metabolites that deplete cellular antioxidants and bind to proteins, resulting in cellular damage .

Case Study: Toxicity in Animal Models

- Sub-Acute Toxicity : In studies involving Sprague Dawley rats, doses of this compound were administered to assess liver function and histological changes. At lower doses (0.4 mg/kg), only minor effects were noted, while higher doses (10 mg/kg) resulted in significant liver damage, including hypertrophy and necrosis .

- Chronic Toxicity : Long-term exposure studies revealed that this compound could induce severe liver alterations, leading to bile duct hyperplasia and inflammation .

2. Antimicrobial Activity

Emerging research suggests that this compound exhibits antimicrobial properties against certain bacterial and fungal strains. This aspect opens potential avenues for developing natural antimicrobial agents based on this compound’s structure and activity.

3. Neuroprotective Potential

Recent studies have indicated that this compound may possess neuroprotective effects, although this area requires further investigation to elucidate the mechanisms involved and potential applications in neurodegenerative diseases.

Metabolic Pathways

This compound's interaction with metabolic pathways is crucial for understanding its toxicological profile. The compound undergoes biotransformation via cytochrome P450 enzymes, leading to the formation of electrophilic metabolites that can contribute to cellular toxicity . This metabolic activation highlights the importance of considering individual variability in responses to this compound exposure.

化学反应分析

Metabolic Activation and Reactive Metabolites

Teucrin A undergoes cytochrome P450-mediated oxidation, converting its furan ring into reactive intermediates. The primary pathway produces 1,4-enedial derivatives , which form protein adducts linked to hepatotoxicity .

Key Steps :

-

Furan Oxidation : Cytochrome P450 enzymes oxidize the furan moiety into a reactive epoxide intermediate.

-

Rearrangement : The epoxide rearranges to a 1,4-enedial (α,β-unsaturated dialdehyde).

-

Adduct Formation : The enedial reacts with nucleophilic residues (e.g., cysteine, lysine) in proteins, forming stable pyrrolinone adducts .

Experimental Evidence :

-

Incubation of this compound-enedial with N-acetyl cysteine (NAC) yielded regioisomeric pyrrolin-2-ones through tautomerization and nucleophilic attack .

-

Adducts with lysine residues exhibited epimerization at the H12 position due to tautomeric equilibrium between enedial and hydroxyenal forms .

Reaction with Amino Acids and Peptides

| Amino Acid | Product | Mechanism | Reference |

|---|---|---|---|

| Cysteine | N-alkyl-3-pyrrolin-2-one | Michael addition followed by cyclization | |

| Lysine | Epimerized pyrrolinone derivatives | Tautomerization and nucleophilic attack |

Notable Findings :

-

Reactions with NAC and N-acetyl lysine (NAL) revealed tautomerization between enedial and hydroxyenal forms, leading to unexpected byproducts like doubly substituted adducts .

-

Adduct formation correlates with glutathione depletion and oxidative stress in hepatocytes .

Thermal Decomposition

Heating this compound above 150°C induces retro-Diels-Alder cleavage , yielding furan and ketone fragments .

Interaction with Antioxidant Systems

This compound depletes cellular glutathione (GSH) through two mechanisms:

-

Direct Adduct Formation : GSH reacts with enedial metabolites, forming irreversible conjugates .

-

Oxidative Stress : Reactive oxygen species (ROS) generated during metabolism further reduce GSH levels.

Data Table : Glutathione Depletion in Hepatocytes

| Concentration (μM) | GSH Depletion (%) | Time (hr) | Reference |

|---|---|---|---|

| 10 | 45 ± 3 | 6 | |

| 50 | 82 ± 5 | 6 |

Catalytic and Solvent Effects

Reaction rates of this compound derivatives are influenced by:

-

Solvent Polarity : Polar aprotic solvents (e.g., DMSO) accelerate enedial tautomerization .

-

Acid Catalysis : Protonation of the enedial enhances electrophilicity, increasing adduct formation .

Key Insight :

Electric field modulation (e.g., ±0.5 V) can alter reaction rates by stabilizing transition states, a principle demonstrated in related catalytic systems .

Comparative Reactivity

This compound’s enedial exhibits distinct reactivity compared to other α,β-unsaturated dialdehydes:

| Compound | Reactivity with NAC | Tautomerization | Reference |

|---|---|---|---|

| This compound-enedial | High | Yes | |

| Acrolein | Moderate | No | |

| Malondialdehyde | Low | No |

Implications for Toxicity and Drug Development

属性

IUPAC Name |

(1R,5'S,8S,9S,10S,11S)-5'-(furan-3-yl)-11-hydroxy-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-9-15(20)16-14-11(17(21)25-16)3-2-4-12(14)19(9)7-13(24-18(19)22)10-5-6-23-8-10/h5-6,8-9,12-13,15-16,20H,2-4,7H2,1H3/t9-,12+,13+,15+,16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONLJCCUYGGOSW-PJERILTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H]2C3=C(CCC[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926049 | |

| Record name | 5'-(Furan-3-yl)-8-hydroxy-7-methyl-3,5,5a,7,8,8a-hexahydrospiro[naphtho[1,8-bc]furan-6,3'-oxolane]-2,2'(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12798-51-5 | |

| Record name | Teucrin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12798-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Teucrin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-(Furan-3-yl)-8-hydroxy-7-methyl-3,5,5a,7,8,8a-hexahydrospiro[naphtho[1,8-bc]furan-6,3'-oxolane]-2,2'(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12798-51-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Teucrin A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9TAG4C3XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。